molecular formula C26H24N4O2 B6522597 3-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 440332-55-8

3-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No. B6522597
CAS RN: 440332-55-8
M. Wt: 424.5 g/mol
InChI Key: LOTLHOBXDZZWAC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzotriazinone group, a benzylpiperidine group, and a carbonyl group . These groups are common in many pharmaceuticals and research chemicals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzylpiperidine and benzotriazinone rings would likely contribute to the rigidity of the molecule, while the carbonyl group could be involved in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its boiling point and decrease its solubility in water .

Scientific Research Applications

BPC-157 has a variety of scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, and has been studied for its potential therapeutic applications in a variety of diseases and conditions. In particular, it has been studied for its potential therapeutic uses in the treatment of inflammatory bowel disease, ulcerative colitis, and Crohn’s disease. It has also been studied for its potential therapeutic uses in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it has been studied for its potential therapeutic uses in the treatment of cancer and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of BPC-157 is not yet fully understood. However, it is thought to act by modulating the activity of several pathways and enzymes involved in inflammation, apoptosis, and cell signaling. Specifically, it is thought to modulate the activity of the NF-κB pathway, which is an important regulator of inflammation and apoptosis. Additionally, it is thought to modulate the activity of several enzymes involved in cell signaling, such as PI3K, Akt, and MAPK.
Biochemical and Physiological Effects
BPC-157 has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, and to promote wound healing. Additionally, it has been found to modulate the activity of several pathways and enzymes involved in inflammation, apoptosis, and cell signaling. Furthermore, it has been found to modulate the activity of several hormones, such as insulin, glucagon, and cortisol.

Advantages and Limitations for Lab Experiments

The use of BPC-157 in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize, and is widely available. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it has been found to be highly effective in a variety of laboratory experiments.
However, there are also some limitations to the use of BPC-157 in laboratory experiments. Firstly, it is a relatively expensive compound and may not be available to all laboratories. Additionally, it is not always easy to synthesize in large quantities, and may require the use of specialized equipment. Furthermore, its effects may vary depending on the experimental conditions, and it may not always be effective in all experiments.

Future Directions

There are a variety of potential future directions for the use of BPC-157. Firstly, it could be used to develop novel therapeutic agents for a variety of diseases and conditions. Additionally, it could be used to develop novel diagnostic tools for a variety of diseases and conditions. Furthermore, it could be used to develop novel drug delivery systems for a variety of drugs. Additionally, it could be used to develop novel drug delivery systems for a variety of drugs, and to develop novel drug delivery systems that are targeted to specific tissues or organs. Finally, it could be used to develop novel medical devices, such as implantable or wearable devices.

Synthesis Methods

The synthesis of BPC-157 is relatively straightforward. It is synthesized from the gastric juice of pigs, which contains a variety of peptides. The peptides are then purified and separated using high-performance liquid chromatography (HPLC). The peptide is then synthesized using a solid-phase synthesis method. This involves attaching the peptide to a solid support, such as a resin, and then coupling the amino acids to the peptide in the desired order. The peptide is then cleaved from the solid support, purified, and analyzed to confirm its identity.

properties

IUPAC Name

3-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c31-25(29-16-14-20(15-17-29)18-19-6-2-1-3-7-19)21-10-12-22(13-11-21)30-26(32)23-8-4-5-9-24(23)27-28-30/h1-13,20H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTLHOBXDZZWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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